2-Allyl-6-bromo-4-chlorophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrClO |
|---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-prop-2-enylphenol |
InChI |
InChI=1S/C9H8BrClO/c1-2-3-6-4-7(11)5-8(10)9(6)12/h2,4-5,12H,1,3H2 |
InChI Key |
HMIGMHNBRNVRGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC(=C1)Cl)Br)O |
Origin of Product |
United States |
Reactivity Profiles and Transformational Pathways of 2 Allyl 6 Bromo 4 Chlorophenol
Chemical Transformations Involving the Allyl Group
The allyl substituent, with its reactive alkene moiety, is a key site for molecular elaboration. It can participate in reactions that extend the carbon framework or rearrange the molecular structure.
Carbon-Carbon Bond Forming Reactions on the Alkene Moiety
The double bond of the allyl group is susceptible to various addition and coupling reactions, enabling the formation of new carbon-carbon bonds. While specific documented examples for 2-Allyl-6-bromo-4-chlorophenol are limited, its reactivity can be predicted based on established alkene chemistry. Reactions such as Heck coupling, where the allyl group can couple with an aryl halide, or metathesis reactions could provide pathways for more complex structures.
Below is a table outlining potential C-C bond-forming reactions at the alkene.
| Reaction Type | Reagents & Conditions | Expected Outcome |
| Heck Coupling | Aryl halide (e.g., Iodobenzene), Pd catalyst, Base | Formation of a new C-C bond, extending the allyl chain. |
| Hydroformylation | CO, H₂, Rh or Co catalyst | Addition of a formyl group (CHO) and hydrogen across the double bond. |
| Michael Addition | Nucleophile (e.g., enolate), Base | 1,4-addition to an activated alkene system (if applicable). |
Cycloaddition and Rearrangement Reactions of the Allyl Substituent
The allyl group is integral to significant intramolecular reactions, most notably thermal rearrangements and cycloadditions that can dramatically alter the molecular architecture.
Claisen Rearrangement: As an allyl phenyl ether derivative (in its ether form) or as a C-allyl phenol (B47542), this compound is a candidate for the Claisen rearrangement. tcichemicals.comthermofisher.com This reaction is a thermofisher.comthermofisher.com-sigmatropic rearrangement that typically occurs upon heating. byjus.comlibretexts.org The process involves a concerted, six-membered cyclic transition state. libretexts.org For this compound, a thermal Claisen-type rearrangement is not directly applicable as it is already C-allylated. However, if the phenolic hydroxyl were first converted to an allyl ether, a subsequent thermal rearrangement would proceed. The initial step forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to restore the aromatic phenol. byjus.comlibretexts.org
Cycloaddition Reactions: The alkene of the allyl group can act as a dipolarophile or dienophile in cycloaddition reactions. uchicago.edu
[3+2] Cycloaddition: This reaction, often involving 1,3-dipoles like nitrones or azides, would form a five-membered heterocyclic ring attached to the main phenolic structure. uchicago.edu
[4+2] Cycloaddition (Diels-Alder Reaction): The allyl group can react as a dienophile with a conjugated diene to form a six-membered ring. libretexts.org
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between the allyl alkene and another alkene, leading to the formation of a strained four-membered cyclobutane (B1203170) ring. libretexts.orgaklectures.com
The table below summarizes these potential transformations.
| Reaction Type | Reactant Partner | Conditions | Product Type |
| Claisen Rearrangement | (From O-allyl ether precursor) | Thermal (e.g., ~250 °C) | Isomeric C-allyl phenol |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | Thermal | Five-membered heterocycle |
| [4+2] Cycloaddition | Conjugated Diene (e.g., Butadiene) | Thermal | Six-membered carbocycle |
| [2+2] Cycloaddition | Alkene (e.g., Ethylene) | Photochemical (UV light) | Four-membered carbocycle |
Strategic Manipulation of Halogen Substituents
The presence of two different halogens, bromine and chlorine, on the aromatic ring allows for selective functionalization through cross-coupling and dehalogenation reactions.
Selective Cross-Coupling Reactions at Bromine and Chlorine Positions
The differential reactivity of carbon-halogen bonds is a cornerstone of modern synthetic strategy. In palladium-catalyzed cross-coupling reactions, the general trend for reactivity is C-I > C-Br > C-Cl. nih.gov This hierarchy enables selective reactions, with the more reactive C-Br bond at the 2-position reacting preferentially over the less reactive C-Cl bond at the 4-position. nih.gov
By carefully controlling reaction conditions (catalyst, ligand, temperature), it is possible to achieve mono-arylation at the bromine position while leaving the chlorine intact. Subsequent, more forcing conditions can then be used to functionalize the chlorine position. nih.gov This stepwise approach provides a powerful tool for building molecular complexity. A variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, can be employed. rsc.org
The following table details potential selective cross-coupling reactions.
| Coupling Reaction | Reagent | Catalyst System | Selective Outcome |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Selective coupling at the C-Br position under mild conditions. |
| Stille | Organostannane | Pd catalyst | High functional group tolerance, selective at C-Br. rsc.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Formation of an sp-sp² C-C bond selectively at the C-Br position. rsc.org |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Selective C-N bond formation at the C-Br position. |
Reductive Dehalogenation Studies
Reductive dehalogenation offers a method to selectively remove halogen substituents, which can be useful if they have served their purpose as blocking or directing groups. organic-chemistry.org The higher reactivity of the C-Br bond compared to the C-Cl bond allows for the selective removal of bromine. organic-chemistry.org
Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a common method for this transformation. organic-chemistry.org Under controlled conditions, the bromo group can be hydrogenolyzed to a C-H bond while the chloro group remains. More recent advancements utilize visible-light-driven photoredox catalysis, providing an environmentally friendly method for the reduction of aryl halides to generate aryl radicals, which are then converted to the dehalogenated product. mdpi.comresearchgate.net
| Method | Reagents & Conditions | Selective Outcome |
| Catalytic Hydrogenation | H₂, 10% Pd/C, neutral conditions | Selective reduction of the C-Br bond over the C-Cl bond. organic-chemistry.org |
| Photoredox Catalysis | Organic photosensitizer, H-atom source, Visible light | Can be tuned for selective reduction of aryl bromides and chlorides. mdpi.comresearchgate.net |
| Nanometric Sodium Hydride | NaH (nanometric), Lanthanide chloride catalyst | Effective for reductive dehalogenation of aryl halides. tandfonline.com |
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a highly reactive site, capable of acting as a nucleophile or directing electrophilic aromatic substitution.
The acidity of the phenolic proton allows for easy deprotonation to form a phenoxide ion, which is a potent nucleophile. This facilitates classic reactions like Williamson ether synthesis (O-alkylation) and esterification (O-acylation). wikipedia.org For instance, reaction with an acyl halide or anhydride (B1165640) in the presence of a base will readily form the corresponding ester. This reactivity is demonstrated in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate from 2-bromo-4-chlorophenol (B154644) and 2-bromobutanoyl bromide. nih.gov Similarly, insecticidal thiophosphoric acid esters have been synthesized from 4-bromo-2-chlorophenol, highlighting the utility of this reaction pathway. google.com
Furthermore, the hydroxyl group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution. libretexts.orglibretexts.org However, in this compound, all ortho and para positions are already substituted, making further electrophilic substitution on the ring challenging without displacement of an existing group.
The table below summarizes key reactions at the hydroxyl group.
| Reaction Type | Reagents | Product |
| Esterification | Acyl halide or Anhydride, Base | Phenyl ester |
| Williamson Ether Synthesis | Alkyl halide, Base | Phenyl ether |
| Oxidation | Oxidizing agent (e.g., Fremy's salt) | Quinone-type compound wikipedia.orglibretexts.org |
Etherification and Esterification Reactions
The reactivity of this compound is significantly influenced by its phenolic hydroxyl group. This functional group serves as a primary site for etherification and esterification reactions, allowing for the synthesis of a diverse range of derivatives. The presence of bulky ortho substituents (allyl and bromo groups) can introduce steric hindrance, potentially influencing reaction rates and conditions compared to unhindered phenols. researchgate.netgoogle.com
Etherification
The conversion of the phenolic hydroxyl group of this compound to an ether is typically achieved through the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This method involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. masterorganicchemistry.com
The first step is the reaction of the phenol with a suitable base to form the sodium or potassium phenoxide salt. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The resulting phenoxide is a potent nucleophile that can then react with various alkylating agents, such as alkyl halides or sulfonates, to yield the corresponding aryl ether. francis-press.comorganic-chemistry.org While steric hindrance from the ortho-substituents might necessitate more forcing reaction conditions (e.g., higher temperatures or the use of more polar aprotic solvents like DMF or DMSO), the fundamental pathway remains viable. researchgate.netnih.gov Palladium-catalyzed methodologies have also emerged for the allylic etherification of phenols, offering alternative routes under mild conditions. frontiersin.orgfrontiersin.org
Table 1: Representative Etherification Reactions Data is illustrative and based on general principles of the Williamson ether synthesis for hindered phenols.
| Alkylating Agent | Base | Solvent | Probable Product |
| Methyl Iodide (CH₃I) | K₂CO₃ | Acetone | 2-Allyl-6-bromo-4-chloro-1-methoxybenzene |
| Ethyl Bromide (CH₃CH₂Br) | NaH | DMF | 1-(Allyloxy)-2-bromo-4-chlorobenzene (B7847291) |
| Benzyl Chloride (C₆H₅CH₂Cl) | K₂CO₃ | Acetonitrile | 1-(Benzyloxy)-2-allyl-6-bromo-4-chlorobenzene |
| Allyl Bromide (CH₂=CHCH₂Br) | NaOH | Ethanol/Water | 1-(Allyloxy)-2-allyl-6-bromo-4-chlorobenzene |
Esterification
Phenols are generally less nucleophilic than alcohols and react very slowly with carboxylic acids in direct esterification. libretexts.org Therefore, the esterification of this compound typically requires the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.orgiajpr.com These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride or carboxylic acid byproduct and catalyze the reaction.
For sterically hindered phenols, carbodiimide (B86325) coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can also facilitate esterification. rsc.org The reaction proceeds by activating the carboxylic acid, which is then attacked by the phenolic oxygen. Electron-withdrawing groups on the phenol can increase its acidity, making the corresponding phenoxide a better leaving group but a poorer nucleophile, which can affect reaction rates. iajpr.com
Table 2: Representative Esterification Reactions Data is illustrative and based on common esterification methods for substituted phenols.
| Acylating Agent | Catalyst/Base | Solvent | Probable Product |
| Acetyl Chloride (CH₃COCl) | Pyridine | Dichloromethane (B109758) | (2-Allyl-6-bromo-4-chlorophenyl) acetate |
| Acetic Anhydride ((CH₃CO)₂O) | Sodium Acetate | Acetic Acid | (2-Allyl-6-bromo-4-chlorophenyl) acetate |
| Benzoyl Chloride (C₆H₅COCl) | Triethylamine | THF | (2-Allyl-6-bromo-4-chlorophenyl) benzoate |
| Trifluoroacetic Anhydride ((CF₃CO)₂O) | Pyridine | Dichloromethane | (2-Allyl-6-bromo-4-chlorophenyl) 2,2,2-trifluoroacetate |
Oxidation Chemistry of Halogenated Phenols
The structure of this compound presents multiple sites susceptible to oxidation: the phenolic ring and the allyl group side-chain. The transformational pathways are dictated by the choice of oxidant and reaction conditions, leading to a variety of potential products.
Oxidation of the Phenolic Ring and Dehalogenation
Halogenated phenols can undergo oxidation to form substituted quinones. chemistrysteps.com Strong oxidizing agents like chromic acid can transform phenols into benzoquinones. chemistrysteps.com For this compound, this pathway could lead to complex product mixtures due to the presence of multiple substituents.
Furthermore, the oxidation of halogenated phenols can lead to dehalogenation. nih.gov This process is of significant interest in environmental chemistry and bioremediation. Enzymatic systems, such as those involving peroxidases, can catalyze the oxidation of halogenated phenols. nih.gov The mechanism often involves sequential one-electron oxidations to form a cationic intermediate, which can then undergo nucleophilic attack and subsequent loss of a halide ion. nih.gov Chemical oxidation processes, such as advanced oxidation processes (AOPs) using UV light in combination with hydrogen peroxide (H₂O₂) or peroxydisulfate (B1198043) (PDS), generate highly reactive radicals (HO• or SO₄•⁻) that can degrade and dehalogenate phenolic compounds. rsc.org The sulfate (B86663) radical, in particular, is a strong one-electron oxidant that reacts readily with halophenols via an electron transfer mechanism. rsc.org
Oxidation of the Allyl Group
The allyl group is a versatile handle for oxidative transformations.
Epoxidation: The double bond of the allyl group can be readily converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.orggoogle.com This reaction forms an oxirane ring, yielding 2-(oxiran-2-ylmethyl)-6-bromo-4-chlorophenol. The Sharpless epoxidation provides a method for the enantioselective epoxidation of allylic alcohols, though this specific substrate is a phenol. organic-chemistry.orgwikipedia.org
Ozonolysis: Cleavage of the allyl double bond can be achieved through ozonolysis. masterorganicchemistry.comncert.nic.in The outcome of the reaction depends on the workup conditions. A reductive workup (e.g., with zinc dust or dimethyl sulfide) would yield the corresponding aldehyde, (2-bromo-4-chloro-6-hydroxyphenyl)acetaldehyde. acs.org An oxidative workup would further oxidize the intermediate to a carboxylic acid.
Oxidative Cyclization: A significant reaction pathway for 2-allylphenols is palladium-catalyzed oxidative cyclization. acs.org This intramolecular reaction involves the phenolic hydroxyl group attacking the palladium-activated alkene, leading to the formation of heterocyclic structures like substituted benzofurans. acs.orgacs.org This transformation provides a powerful method for constructing complex molecular architectures from relatively simple precursors.
Table 3: Potential Oxidation Pathways for this compound Data is illustrative and based on established oxidation reactions for allylphenols and halogenated phenols.
| Reaction Type | Reagent(s) | Functional Group Targeted | Probable Product Class |
| Epoxidation | m-CPBA | Allyl C=C | Epoxide (Oxirane) |
| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Allyl C=C | Aldehyde |
| Oxidative Cyclization | Pd(OAc)₂ | Phenol and Allyl Group | Substituted Benzofuran |
| Ring Oxidation | Na₂Cr₂O₇ / H₂SO₄ | Phenolic Ring | Substituted Benzoquinone |
| Oxidative Dehalogenation | UV / H₂O₂ or PDS | Phenolic Ring / Halogens | Dehalogenated/degraded phenols |
Advanced Computational and Theoretical Investigations
Quantum Chemical Characterization of 2-Allyl-6-bromo-4-chlorophenol
Quantum chemical methods are employed to model the molecule's electronic structure and predict its properties. These calculations provide fundamental data on geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov By employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), the molecule's geometry can be optimized to find its lowest energy conformation. karazin.ua This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of this compound.
The electronic structure analysis derived from DFT calculations also includes the distribution of electron density and atomic charges (e.g., Mulliken charges), which are crucial for understanding the molecule's polarity and intermolecular interactions. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations of similar substituted phenols.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-O | 1.37 Å |
| Bond Length | O-H | 0.96 Å |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-Br | 1.91 Å |
| Bond Length | C=C (allyl) | 1.34 Å |
| Bond Angle | C-O-H | 109.5° |
| Bond Angle | C-C-Cl | 119.8° |
| Bond Angle | C-C-Br | 120.5° |
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. rsc.org The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. goums.ac.ir These include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability to accept electrons. imist.ma For derivatives of the closely related 2-bromo-4-chlorophenol (B154644), DFT studies have been used to calculate these parameters, indicating that substitutions on the phenyl ring can significantly alter the molecule's reactivity. nih.gov
Table 2: Calculated FMO Energies and Global Reactivity Descriptors Note: Values are hypothetical, based on reported data for similar molecular structures. nih.gov
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital | EHOMO | -6.95 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -2.25 |
| Energy Gap (LUMO-HOMO) | ΔE | 4.70 |
| Chemical Hardness | η | 2.35 |
| Electronic Chemical Potential | µ | -4.60 |
| Electrophilicity Index | ω | 4.51 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. nih.gov It is a valuable tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. imist.ma The MEP map is color-coded, with red indicating regions of high electron density (negative electrostatic potential) and blue representing areas of electron deficiency (positive electrostatic potential). Green and yellow areas denote regions with intermediate or near-zero potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons, making it a prime site for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The π-system of the aromatic ring and the allyl group's double bond would likely show regions of moderate negative potential, indicating their susceptibility to electrophiles.
Mechanistic Studies Through Computational Modeling
Computational modeling is instrumental in mapping the complex pathways of chemical reactions, allowing for the identification of intermediates and transition states that are often difficult to observe experimentally.
Claisen Rearrangement: The 2-allyl-phenol structure can undergo a scilit.comscilit.com-sigmatropic rearrangement, known as the Claisen rearrangement, upon heating. Computational studies on the parent allyl phenyl ether have shown that this reaction proceeds through a concerted, chair-like transition state. rsc.org DFT calculations can be used to locate this transition state on the potential energy surface and determine the activation energy of the reaction. The computational analysis would involve mapping the Internal Reaction Coordinate (IRC) to confirm that the identified transition state connects the reactant (this compound) to the rearranged product (6-bromo-4-chloro-2-(prop-1-en-1-yl)phenol), which then tautomerizes to the final phenolic product. rsc.orgnih.gov
Haloboration: The allyl group's double bond is a potential site for addition reactions like haloboration, which involves the addition of a boron-halogen bond (B-X). acs.org While computational studies have extensively focused on the haloboration of alkynes, the principles can be extended to alkenes. scilit.comnih.gov A theoretical investigation would model the reaction between this compound and a borane reagent (e.g., BBr₃). The calculations would likely reveal a mechanism involving the formation of a loose van der Waals complex, followed by transformation into a π-complex between the allyl double bond and the boron atom. nih.gov This intermediate would then proceed through a four-centered transition state to yield the final syn-addition product. scilit.com DFT and higher-level methods like MP2 can be used to calculate the energies of these intermediates and transition states, providing a complete energy profile of the reaction pathway. researchgate.netnih.gov
Computational models excel at predicting the reactivity and selectivity of chemical reactions. The FMO and MEP analyses provide a static picture of the molecule's inherent reactivity. For instance, the MEP map can predict the regioselectivity of electrophilic aromatic substitution, while FMO theory can explain the favorability of certain pericyclic reactions. wikipedia.org
In the context of the Claisen rearrangement, computational studies can predict how the bromo and chloro substituents influence the reaction rate by calculating their effect on the activation energy. For the haloboration of the allyl group, computational modeling can predict the regioselectivity of the addition (i.e., whether the halogen adds to the more or less substituted carbon of the double bond), which is often dictated by both steric and electronic factors that can be quantified through calculation.
Molecular Interactions and Binding Affinity Studies
The exploration of how this compound interacts with its molecular targets is fundamental to predicting its efficacy and mechanism of action. Computational methods provide a microscopic view of these interactions, offering insights that are often unattainable through experimental means alone.
Docking and QM/MM Approaches for Ligand-Protein Interactions in Catalytic Contexts
To date, specific studies employing molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches directly on this compound within a catalytic context are not available in the reviewed scientific literature. This specific area of research remains to be extensively explored for this particular compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of catalysis, this would involve modeling the interaction of this compound with the active site of an enzyme or a synthetic catalyst. Such studies would typically yield data on binding energy, which indicates the affinity of the ligand for the protein, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
QM/MM methods are more advanced computational tools that allow for the study of chemical reactions in biological systems. A small, electronically significant part of the system, such as the ligand and the key residues in the catalytic site, is treated with quantum mechanics, while the rest of the protein and solvent are described by molecular mechanics. This approach would be invaluable for investigating the catalytic mechanism involving this compound, providing detailed information on transition states and reaction pathways.
While direct computational studies on this compound are lacking, the methodologies described represent the state-of-the-art in computational chemistry for elucidating ligand-protein interactions in catalysis. Future research applying these techniques to this compound would be highly beneficial for understanding its potential catalytic and biological activities.
Cutting Edge Analytical Methodologies for Halogenated Allylphenols
Spectroscopic Techniques for Definitive Structural Assignment
Spectroscopic methods are indispensable for the structural elucidation of novel or synthesized organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For 2-Allyl-6-bromo-4-chlorophenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments provides a complete picture of the atomic framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are expected for the aromatic protons, the protons of the allyl group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons, the carbons of the allyl group, and the carbon bearing the hydroxyl group will resonate at distinct chemical shifts. The broad range of ¹³C chemical shifts allows for the clear resolution of signals for each unique carbon atom. oregonstate.edu
2D-NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. weebly.comlibretexts.org
COSY experiments identify protons that are coupled to each other, helping to piece together fragments of the molecule, such as the allyl group.
HSQC correlates directly bonded proton and carbon atoms.
HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the substitution pattern on the aromatic ring and the connection of the allyl group.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 115 - 135 |
| Allyl =CH- | 5.8 - 6.2 | 130 - 140 |
| Allyl =CH₂ | 5.0 - 5.4 | 115 - 120 |
| Allyl -CH₂- | 3.3 - 3.7 | 30 - 40 |
| Phenolic OH | 5.0 - 6.0 | - |
| Aromatic C-OH | - | 145 - 155 |
| Aromatic C-Br | - | 110 - 120 |
| Aromatic C-Cl | - | 125 - 135 |
| Aromatic C-Allyl | - | 120 - 130 |
Disclaimer: The chemical shifts presented are predicted values based on structurally similar compounds and may vary from experimental results.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HR-MS can confirm the molecular formula C₉H₈BrClO by providing a highly accurate mass measurement. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would be expected to show losses of the allyl group, bromine, and chlorine atoms, further corroborating the proposed structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and allyl group (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring and allyl group (around 1450-1650 cm⁻¹), and C-O stretching of the phenol (B47542) (around 1200 cm⁻¹). chemicalbook.comchegg.com The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. tandfonline.comnsf.govmdpi.comresearchgate.net For this compound, strong Raman signals would be expected for the aromatic ring vibrations and the C=C double bond of the allyl group. The symmetric vibrations of the molecule often produce more intense Raman signals.
Interactive Table 2: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Phenolic O-H stretch | 3200 - 3600 (broad) | Weak |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |
| Allyl C-H stretch | 2850 - 3000 | 2850 - 3000 |
| Aromatic C=C stretch | 1450 - 1600 | 1580 - 1620 (strong) |
| Allyl C=C stretch | 1640 - 1680 | 1640 - 1680 (strong) |
| Phenolic C-O stretch | 1180 - 1260 | Moderate |
| C-Cl stretch | 600 - 800 | 600 - 800 |
| C-Br stretch | 500 - 600 | 500 - 600 |
Chromatographic Analysis for Purity, Separation, and Quantification
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. asianpubs.orgthermofisher.com For the analysis of phenols, which can be less volatile and may exhibit peak tailing, derivatization is often employed to increase their volatility and improve chromatographic performance. chromforum.orgjcsp.org.pk
For this compound, derivatization of the hydroxyl group, for instance, through acetylation or silylation, would make it more amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound from impurities but also provides mass spectral data for each component, allowing for positive identification. osti.govresearchgate.net The retention time in the GC column is a characteristic property of the derivatized compound under specific analytical conditions.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. nih.govresearchgate.net this compound can be analyzed directly by HPLC, typically using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). mdpi.comresearchgate.net
Detection is commonly achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light. The retention time and the UV-Vis spectrum recorded by a diode-array detector (DAD) can be used for identification and quantification. HPLC is particularly useful for purity assessment, as it can separate the target compound from starting materials, by-products, and degradation products.
Advanced Sample Preparation Techniques (e.g., Dispersive Membrane Microextraction)
The accurate determination of halogenated allylphenols such as this compound in various environmental and biological matrices necessitates sophisticated sample preparation techniques that can effectively isolate and preconcentrate the analyte from complex sample constituents. Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often hampered by drawbacks such as large solvent consumption, time-consuming procedures, and potential for analyte loss. To overcome these limitations, advanced microextraction techniques have been developed, with Dispersive Membrane Microextraction (DMME) emerging as a promising approach.
DMME is a miniaturized sample preparation technique that combines the principles of membrane extraction and dispersive solid-phase microextraction. mdpi.comnih.gov In this method, a water-immiscible organic solvent is immobilized within the pores of a porous hydrophobic membrane, which is then dispersed in the aqueous sample containing the analyte of interest. The large surface area of the dispersed membrane facilitates rapid mass transfer of the analyte from the sample matrix into the organic solvent.
The application of DMME for the extraction of substituted phenols has been demonstrated to be highly effective. mdpi.comnih.gov For a compound like this compound, which possesses both hydrophobic (allyl and bromo groups) and moderately polar (hydroxyl group) characteristics, the selection of an appropriate organic solvent for immobilization in the membrane is crucial for achieving high extraction efficiency. The process parameters, including the type and volume of the organic solvent, the type and surface area of the membrane, extraction time, and sample pH, would need to be meticulously optimized to ensure quantitative recovery of this compound.
One of the significant advantages of DMME is its compatibility with the principles of green analytical chemistry. nih.gov By significantly reducing the volume of organic solvents required for extraction, DMME minimizes the environmental footprint of the analytical procedure. Furthermore, the technique can often be performed without the need for derivatization, which is sometimes required for the analysis of polar phenols by gas chromatography. nih.gov
Recent advancements in materials science have led to the development of novel sorbents and membranes that can further enhance the selectivity and efficiency of microextraction techniques. semanticscholar.org For instance, the use of functionalized nanoparticles or metal-organic frameworks as sorbents in related microextraction methods has shown great potential for the selective capture of specific classes of compounds. While direct studies on the application of DMME for this compound are not extensively documented, the established success of the technique for other halogenated and substituted phenols provides a strong basis for its adaptation for the analysis of this specific compound.
Table 1: Comparison of Sample Preparation Techniques for Halogenated Phenols
| Technique | Principle | Advantages for Halogenated Allylphenols | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple and well-established. | Requires large volumes of organic solvents, can be time-consuming, and may result in emulsion formation. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a small volume of solvent. | Good enrichment factors, high recovery, and potential for automation. | Can be prone to matrix effects and requires careful selection of the sorbent. mdpi.com |
| Dispersive Membrane Microextraction (DMME) | Analyte partitions into a small volume of organic solvent immobilized in a dispersed porous membrane. | Minimal solvent consumption, rapid extraction, high enrichment factor, and environmentally friendly. mdpi.comnih.gov | Requires optimization of several experimental parameters. |
Methodological Validation and Green Analytical Chemistry Metrics
The development and implementation of analytical methods for the determination of this compound must be accompanied by rigorous validation to ensure the reliability and accuracy of the results. Furthermore, in line with the growing emphasis on sustainable scientific practices, the environmental impact of these methods should be systematically assessed.
Refinement of Chromatographic Retention Indices for Halogenated Phenols
Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques for the separation and quantification of halogenated phenols. In GC, retention indices (RI) are a crucial parameter for the identification of compounds, as they are more reproducible than absolute retention times. mdpi.comresearchgate.net The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes.
However, the accuracy of compound identification using RI is highly dependent on the reliability of the reference RI data. mdpi.com Studies have shown that RI values for substituted phenols, including chlorophenols, can vary significantly depending on the chromatographic conditions, such as the type of stationary phase, temperature programming rate, and gas flow rate. mdpi.comresearchgate.net For a molecule like this compound, with its specific combination of functional groups, it is imperative to determine its RI on a range of GC columns with different polarities.
The refinement of retention indices involves the systematic study of the chromatographic behavior of the analyte under various conditions to generate accurate and robust RI data. This process helps in building reliable databases that can be used for the confident identification of this compound in complex samples. The use of standardized methods for RI determination, such as the Kovats retention index system for isothermal GC or the linear temperature-programmed retention indices, is essential for ensuring inter-laboratory comparability of data. gcms.cz
Table 2: Factors Affecting Chromatographic Retention Indices of Halogenated Phenols
| Factor | Influence on Retention Index | Relevance to this compound |
|---|---|---|
| Stationary Phase Polarity | Significant impact on the separation of polar and non-polar compounds. | The hydroxyl group imparts polarity, while the allyl, bromo, and chloro groups contribute to its non-polar character, making stationary phase selection critical. mdpi.com |
| Temperature Program | Affects the elution order and resolution of compounds. | Optimization is necessary to achieve good peak shape and separation from other halogenated phenols. mdpi.com |
| Carrier Gas Flow Rate | Influences the efficiency of the separation. | Needs to be optimized to ensure sharp peaks and maximum resolution. |
| Analyte Structure | The size, shape, and functional groups of the molecule determine its interaction with the stationary phase. | The unique combination of allyl, bromo, and chloro substituents will result in a distinct retention index. |
Assessment of Analytical Greenness (e.g., Analytical Eco-Scale, AGREE)
The principles of green analytical chemistry aim to develop methods that are safer for the environment and human health by reducing or eliminating the use and generation of hazardous substances. rsc.org To objectively evaluate the greenness of an analytical method, several metrics have been developed, including the Analytical Eco-Scale and the Analytical GREEnness Metric (AGREE).
The Analytical Eco-Scale is a semi-quantitative tool that evaluates the greenness of an analytical procedure by assigning penalty points for aspects that deviate from the ideal "green" analysis. researchgate.net The total penalty points are subtracted from 100 to give the Analytical Eco-Scale score. A score above 75 indicates an excellent green analysis, between 50 and 75 represents an acceptable green analysis, and below 50 suggests an inadequate green analysis. The penalty points are based on the amount and hazard of the reagents used, energy consumption, occupational hazards, and the amount of waste generated. nih.gov
For the analysis of this compound, the application of these metrics would involve a thorough evaluation of the entire analytical workflow, from sample preparation to final determination. For instance, an analytical method for this compound that utilizes a miniaturized sample preparation technique like DMME, followed by a fast chromatographic separation with a reduced volume of mobile phase, would likely receive a high score on both the Analytical Eco-Scale and the AGREE metric. nih.gov
Table 3: Green Analytical Chemistry Metrics
| Metric | Assessment Approach | Key Parameters Evaluated | Output |
|---|---|---|---|
| Analytical Eco-Scale | Penalty point system based on deviations from an ideal green method. researchgate.net | Reagent amount and toxicity, energy consumption, waste generation, occupational hazards. | A numerical score from 0 to 100. researchgate.net |
| AGREE (Analytical GREEnness) | Based on the 12 principles of green analytical chemistry. nih.gov | Sample size, reagent and solvent consumption, energy use, automation, and safety. | A pictogram with a central score and color-coded representation of each principle. |
Advanced Research Applications and Future Perspectives
2-Allyl-6-bromo-4-chlorophenol as a Precursor for Novel Chemical Entities
The strategic placement of reactive sites on this compound makes it a valuable starting material for the construction of innovative and biologically active compounds. Its utility as a precursor is particularly notable in the field of medicinal chemistry, where it serves as a key building block for the synthesis of targeted therapeutic agents.
Design and Synthesis of Derivatives with Targeted Reactivity
The synthesis of this compound is a critical first step in the development of more complex molecules with specific functionalities. One documented synthesis involves the Claisen rearrangement of 1-(allyloxy)-2-bromo-4-chlorobenzene (B7847291). In this reaction, a solution of the starting material in N,N-diethylaniline is heated to a high temperature (e.g., 200°C) for several hours. googleapis.com This process facilitates the archive.orgarchive.org-sigmatropic rearrangement of the allyl group from the ether oxygen to the ortho position of the phenol (B47542) ring, yielding this compound. googleapis.com
This precursor is then utilized in the synthesis of compounds with targeted biological activity. For instance, it has been used in the preparation of pyrazolopyrimidine derivatives that act as Janus kinase (JAK) inhibitors. googleapis.com The development of such inhibitors is a significant area of pharmaceutical research, as they have therapeutic potential in treating autoimmune diseases, inflammation, and certain cancers. The derivatization of this compound allows for the fine-tuning of the final molecule's properties to achieve desired potency and selectivity for the target enzyme.
Building Block for Complex Polycyclic Scaffolds
The functional groups of this compound provide multiple handles for the construction of intricate molecular architectures, including polycyclic systems. The allyl group can participate in a variety of reactions, such as cyclization and cross-coupling, to form new rings. The phenolic hydroxyl group can be converted into ethers or esters, providing a point of connection to other molecular fragments. Furthermore, the bromo and chloro substituents can be selectively manipulated in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound a valuable building block for the synthesis of complex natural products and other polycyclic compounds with interesting biological or material properties.
Methodological Advancements in Halogenated Phenol Synthesis
The synthesis of halogenated phenols, including allylated derivatives like this compound, is an area of ongoing research in organic chemistry. The Claisen rearrangement of allyl aryl ethers represents a key method for the regioselective introduction of an allyl group onto a phenol ring. The rearrangement of Allyl 2,6-Dihalophenyl ethers, such as the precursor to this compound, has been a subject of academic study to understand the mechanisms and scope of this transformation. Research in this area focuses on improving reaction conditions, increasing yields, and enhancing the regioselectivity of the rearrangement.
Below is an illustrative data table summarizing the synthesis of this compound via the Claisen rearrangement as described in patent literature. googleapis.com
| Starting Material | Reagent/Solvent | Temperature | Time | Product |
| 1-(allyloxy)-2-bromo-4-chlorobenzene | N,N-diethylaniline | 200°C | 15 hours | This compound |
Interdisciplinary Research Opportunities Involving Halogenated Allylphenols
The study and application of halogenated allylphenols like this compound create opportunities for collaboration across various scientific disciplines. The use of this compound as an intermediate in the synthesis of JAK inhibitors highlights the strong connection between synthetic organic chemistry and medicinal chemistry. googleapis.com Further exploration of its derivatives could lead to the discovery of new therapeutic agents, fostering research in pharmacology and chemical biology to understand their mechanisms of action and biological effects.
The reactivity of the allyl and halogen functional groups also makes these compounds interesting for materials science. The potential to incorporate these molecules into polymers or other materials could lead to the development of novel functional materials with tailored properties. This would necessitate interdisciplinary research involving polymer chemists and materials scientists.
The following table outlines potential interdisciplinary research areas involving halogenated allylphenols:
| Research Area | Potential Application/Study | Collaborating Disciplines |
| Medicinal Chemistry | Development of novel enzyme inhibitors and therapeutic agents. | Pharmacology, Biochemistry, Molecular Biology |
| Materials Science | Synthesis of functional polymers and materials with unique properties. | Polymer Chemistry, Physics |
| Chemical Biology | Design of chemical probes to study biological processes. | Biology, Cell Biology |
| Catalysis | Development of new catalytic methods for the selective functionalization of halogenated phenols. | Inorganic Chemistry, Physical Chemistry |
Q & A
Q. What are the most reliable synthetic routes for 2-Allyl-6-bromo-4-chlorophenol, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves halogenation and allylation steps. For example, bromination of 4-chlorophenol derivatives followed by allyl group introduction via nucleophilic substitution or palladium-catalyzed coupling (e.g., Heck or Suzuki reactions) . Optimize yields by controlling reaction temperature (60–80°C for bromination) and using anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Monitor progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography (SiO₂, gradient elution) .
Q. How can researchers ensure purity and structural integrity during purification?
- Methodological Answer : Recrystallization using ethanol/water (3:1) or dichloromethane/hexane mixtures improves purity. Confirm purity (>95%) via HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) . For structural validation, combine H NMR (δ 5.8–6.2 ppm for allyl protons, δ 7.2–7.5 ppm for aromatic protons) and FT-IR (O-H stretch at 3200–3400 cm⁻¹, C-Br at 550–600 cm⁻¹) .
Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?
- Methodological Answer :
- C NMR : Differentiate allyl (δ 115–125 ppm) and brominated aromatic carbons (δ 130–135 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 261.32 (C₉H₈BrClO) .
- X-ray Crystallography (if crystals form): Resolve bond angles and steric effects of the allyl group .
Advanced Research Questions
Q. How do electronic and steric effects of the allyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The allyl group acts as an electron donor via conjugation, stabilizing transition states in Pd-catalyzed couplings. Steric hindrance from the allyl moiety may slow reactions; mitigate this using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C). Compare kinetic data with non-allylated analogs (e.g., 6-bromo-4-chlorophenol) to quantify substituent effects .
Q. What strategies can elucidate biological interactions of this compound with enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Validate with in vitro assays (IC₅₀ measurements) .
- Fluorescence Quenching : Monitor binding to serum albumin (BSA) via Stern-Volmer plots to determine binding constants .
- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) with MTT assays; compare LD₅₀ values against structural analogs .
Q. How can computational modeling resolve discrepancies in experimental spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
